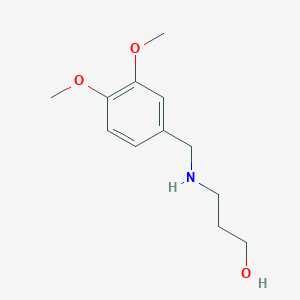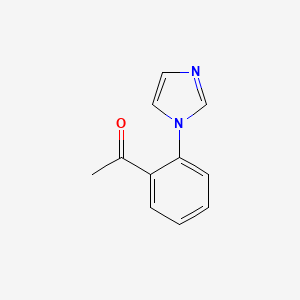
1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(1H-imidazol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “1-[2-(1H-imidazol-1-yl)phenyl]ethanone”, often involves the reaction of glyoxal and ammonia . In one study, a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives were synthesized as potential inhibitors .
Molecular Structure Analysis
The molecular structure of “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” is characterized by the presence of an imidazole ring attached to a phenyl group via an ethanone linker . In the crystal structure of a related compound, molecules are linked through hydrogen bonds, forming a sheet-like structure .
科学的研究の応用
抗菌作用
イミダゾール誘導体には、「1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン」など、抗菌作用を持つものが研究されています。これらの化合物は、細菌細胞壁の合成を阻害したり、重要な細菌酵素を破壊したりすることで、細菌の増殖を抑制することができます。 これは、特に抗生物質耐性菌の増加に対処する上で、新たな抗菌薬開発のための有望な候補となる可能性があります .
抗真菌活性
イミダゾール環は、多くの抗真菌剤に共通して見られる構造です。「1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン」は、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害することで、抗真菌活性を示す可能性があります。 この阻害は、細胞膜の透過性を高め、最終的には細胞死につながる可能性があります .
抗腫瘍の可能性
イミダゾール含有化合物は、抗腫瘍研究において有望な結果を示しています。これらは、サイクリン依存性キナーゼなど、癌細胞で過剰発現している様々な酵素の阻害剤として機能する可能性があります。 これらの酵素を阻害することで、「1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン」は、癌細胞の増殖を抑制し、癌治療に利用できる可能性があります .
抗炎症作用
イミダゾール誘導体の抗炎症作用は、炎症性サイトカインやメディエーターの産生を調節する能力に起因しています。 “1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン”は、炎症と関連する症状を軽減することで、炎症性疾患の治療に役立つ可能性があります .
抗ウイルス用途
イミダゾール化合物は、抗ウイルス活性について研究されています。これらの化合物は、ウイルス酵素を標的とするか、ウイルスDNA合成を阻害することで、ウイルスの複製を抑制する可能性があります。 したがって、「1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン」は、新たな抗ウイルス薬開発のためのリード化合物となる可能性があります .
抗糖尿病効果
研究により、イミダゾール誘導体は、糖尿病に関与する代謝経路に影響を与えることで、抗糖尿病効果を持つ可能性があることが示されています。これらの化合物は、インスリン感受性を高めたり、インスリンの分泌を促進したりすることで、血糖値を調節するのに役立つ可能性があります。 “1-(2-(1H-イミダゾール-1-イル)フェニル)エタノン”は、これらのメカニズムを通じて、糖尿病の管理に貢献できる可能性があります .
将来の方向性
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .
生化学分析
Biochemical Properties
1-[2-(1H-imidazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, it has been found to inhibit the activity of certain enzymes, leading to potential therapeutic applications .
Cellular Effects
1-[2-(1H-imidazol-1-yl)phenyl]ethanone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells, thereby inhibiting tumor growth . It also affects the expression of genes involved in inflammation and immune response, making it a potential candidate for anti-inflammatory and immunomodulatory therapies .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the accumulation of substrates and the depletion of products, affecting various metabolic pathways . Additionally, the compound has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects such as anti-inflammatory and antitumor activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
1-[2-(1H-imidazol-1-yl)phenyl]ethanone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form metabolites that may retain or exhibit different biological activities. It interacts with cofactors such as NADPH and FAD, which are essential for the activity of certain enzymes . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-(2-imidazol-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-4-2-3-5-11(10)13-7-6-12-8-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZSVCEOTUDGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363038 |
Source


|
| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20513-61-5 |
Source


|
| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
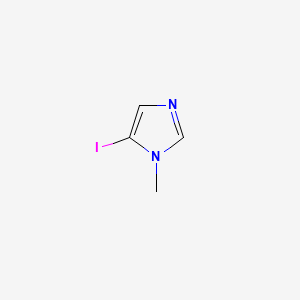

![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)
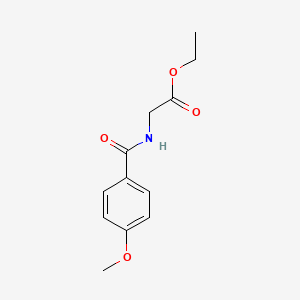
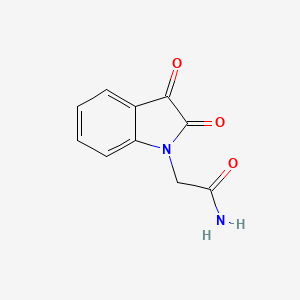
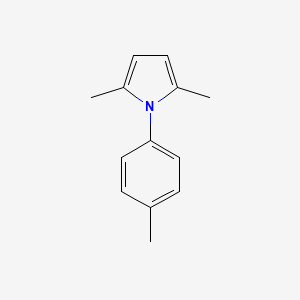
![2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B1301261.png)
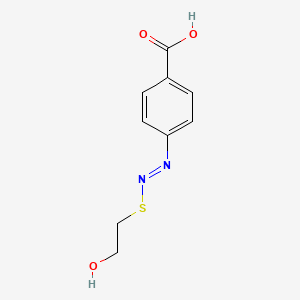
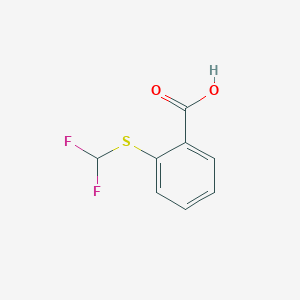
![4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde](/img/structure/B1301283.png)

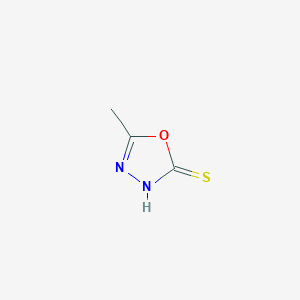
![4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol](/img/structure/B1301288.png)
